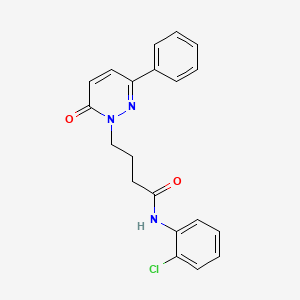

N-(2-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Description

N-(2-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic small molecule characterized by a butanamide backbone substituted with a 2-chlorophenyl group and a 6-oxo-3-phenylpyridazin-1(6H)-yl moiety. The pyridazinone core is a heterocyclic ring system known for its role in modulating biological activity, particularly in kinase inhibition and cardiovascular therapeutics. This compound’s structure suggests applications in medicinal chemistry, though specific pharmacological data remain unexplored in the provided evidence.

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2/c21-16-9-4-5-10-18(16)22-19(25)11-6-14-24-20(26)13-12-17(23-24)15-7-2-1-3-8-15/h1-5,7-10,12-13H,6,11,14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIZIUJXTREHLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,4-Diketones with Hydrazines

A classic method involves cyclizing 1,4-diketones with hydrazine hydrate. For example, 3-phenyl-6-oxopyridazin-1(6H)-yl derivatives are formed by refluxing 3,4-diphenyl-1,2-diketone with hydrazine in ethanol. Modifications include substituting diketones with chloro- or methoxy-functionalized precursors to introduce substituents at the 3-position. Typical yields range from 65–80% after recrystallization.

Reaction Conditions:

- Solvent: Ethanol or dioxane

- Temperature: Reflux (78–100°C)

- Time: 2–4 hours

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

Palladium-catalyzed cross-coupling enables direct introduction of aryl groups to preformed pyridazinones. For instance, 3-bromo-6-oxopyridazin-1(6H)-yl intermediates react with phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). This method ensures regioselective aryl substitution at the 3-position, critical for attaching the phenyl group in the target compound.

Optimization Notes:

- Ligand-free conditions reduce costs but may lower yields (40–55%).

- Microwave-assisted coupling improves reaction efficiency (yields up to 70%).

Side Chain Introduction: Butanamide Functionalization

The N-(2-chlorophenyl)butanamide side chain is introduced via nucleophilic substitution or amide coupling:

Alkylation of Pyridazinone Nitrogen

Pyridazinones undergo N-alkylation using 4-bromobutanamide derivatives. In a representative procedure, 3-phenyl-6-oxopyridazin-1(6H)-yl is treated with 4-bromo-N-(2-chlorophenyl)butanamide in acetone with K₂CO₃ as a base. The reaction proceeds at room temperature, achieving 60–75% yields after purification by preparative TLC.

Key Variables:

Amide Coupling via Carbodiimide Chemistry

For preformed pyridazinones with carboxylic acid groups, amide bonds are forged using N-(2-chlorophenyl)amine and coupling agents. For example, 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid reacts with 2-chloroaniline using DCC/DMAP in dichloromethane. Yields reach 70–85% after silica gel chromatography.

Advantages:

- Avoids competing N-alkylation side reactions.

- Compatible with acid-sensitive functional groups.

Integrated Synthetic Routes

Sequential Cyclization-Alkylation Approach

Cross-Coupling Followed by Amide Formation

- Suzuki Coupling: Attach phenyl group to 3-bromo-6-oxopyridazin-1(6H)-yl using Pd catalysis.

- Side Chain Installation: Couple 4-aminobutanamide via EDC/HOBt in DMF.

- Recrystallization: Use ethanol/water mixture.

Reaction Mechanism Elucidation

Cyclocondensation Mechanism

The 1,4-diketone reacts with hydrazine in a stepwise process:

N-Alkylation Kinetics

The reaction follows an SN2 mechanism, where the pyridazinone’s nitrogen acts as a nucleophile, displacing bromide from the butanamide precursor. Polar aprotic solvents stabilize the transition state, enhancing reaction rates.

Optimization and Challenges

Yield Improvement Strategies

Common Side Reactions

- Over-Alkylation: Excess alkylating agent leads to di-substituted pyridazinones (mitigated by stoichiometric control).

- Oxidation: Pyridazinones may oxidize to pyridazines under acidic conditions (prevented by inert atmospheres).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclocondensation | High atom economy, simple setup | Limited substituent flexibility | 65–80% |

| Suzuki Coupling | Regioselective aryl introduction | Requires expensive Pd catalysts | 40–70% |

| N-Alkylation | Direct side chain attachment | Competing O-alkylation | 60–75% |

| Amide Coupling | Functional group tolerance | Multiple purification steps | 70–85% |

Industrial-Scale Considerations

For large-scale production, continuous flow reactors enhance the reproducibility of cyclocondensation and alkylation steps. Solvent recovery systems (e.g., acetone distillation) reduce costs, while immobilized Pd catalysts in Suzuki reactions minimize metal contamination.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the aromatic rings or the pyridazinone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like alkyl halides, amines, and alcohols are employed, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.

Reduction Products: Amines and alcohols.

Substitution Products: Alkylated, amino-substituted, and hydroxylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological activity of N-(2-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide has been explored in various studies. It has shown potential as an inhibitor of certain enzymes and receptors, which could be useful in drug discovery and development.

Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests possible applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry: Industrially, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure and reactivity make it a valuable building block for various applications.

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Differences

- Target Compound: Pyridazinone Ring: The 6-oxo-3-phenylpyridazin-1(6H)-yl group introduces a planar, electron-deficient heterocycle, favoring hydrogen bonding via the carbonyl oxygen. 2-Chlorophenyl Group: A lipophilic substituent that may enhance membrane permeability but reduce aqueous solubility compared to polar groups.

- Compounds m, n, o : Substituents: Feature 2,6-dimethylphenoxyacetamido and tetrahydropyrimidin-1(2H)-yl groups. Stereochemistry: Defined configurations (e.g., 2S,4S,5S in compound m) suggest optimized spatial arrangements for target binding, unlike the target compound, which lacks stereochemical specification.

Physicochemical and Pharmacological Implications

Hypothesized Activity

- The target compound’s pyridazinone core may confer kinase inhibitory activity, similar to known pyridazinone derivatives. In contrast, compounds m, n, and o with tetrahydropyrimidinone groups are more likely to interact with proteases or GPCRs due to their H-bonding capacity .

- The 2-chlorophenyl group in the target compound could improve blood-brain barrier penetration compared to the polar phenoxy groups in analogs, making it a candidate for CNS-targeted therapies.

Research Findings and Limitations

- Structural Insights : The absence of stereochemical specification in the target compound may limit binding specificity compared to the enantiopure analogs m , n , and o .

- Data Gaps: No empirical data (e.g., IC₅₀, solubility measurements) are available in the provided evidence, necessitating further experimental validation.

Biological Activity

N-(2-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Synthesis of this compound

The compound can be synthesized through a multi-step process involving the reaction of suitable pyridazine derivatives with various substituents. The synthesis typically includes the formation of the pyridazine ring followed by the introduction of the butanamide moiety. The methods for synthesizing related compounds have been documented, showcasing yields ranging from 60% to 80% under optimized conditions .

Antifungal Activity

Research has indicated that derivatives of pyridazine, including those similar to this compound, exhibit significant antifungal properties. For instance, studies have shown that certain pyridazine derivatives demonstrate effective fungicidal activity against pathogens such as Penicillium oryzae and Botrytis cinerea at concentrations as low as 50 µg/mL .

Anti-inflammatory and Analgesic Properties

In vivo studies have highlighted the anti-inflammatory and analgesic effects of related pyridazine compounds. For example, novel derivatives tested in animal models demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammation and pain responses. Compounds similar to this compound showed significant inhibition rates: 59% for COX-1 and 37% for COX-2 at a concentration of 10 µM . These findings suggest a potential for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastric side effects.

Structure–Activity Relationships (SAR)

The biological activity of pyridazine derivatives is often linked to their structural characteristics. The presence of electron-donating groups has been shown to enhance COX-2 inhibitory activity, while halogen substitutions can modulate potency and selectivity . For instance, compounds with a 4-thiazolidinone moiety exhibited improved selectivity towards COX-2 inhibition compared to traditional NSAIDs like indomethacin .

Case Studies

- Study on Pyridazine Derivatives : A series of pyridazine derivatives were synthesized and evaluated for their analgesic and anti-inflammatory properties using various animal models. The results indicated that these compounds significantly reduced pain and inflammation without causing gastric lesions, highlighting their therapeutic potential .

- Cyclooxygenase Inhibition : In a comparative study, several pyridazine derivatives were assessed for their ability to inhibit COX enzymes. Compounds exhibited IC50 values ranging from 15.50 nM to 17.70 nM against COX-2, outperforming established drugs like celecoxib . This suggests that structural modifications can lead to enhanced efficacy.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the multi-step preparation of N-(2-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with diketones to form the pyridazinone core, followed by amide coupling. Key steps include:

- Step 1 : Cyclization of phenyl-substituted diketones with hydrazine hydrate under reflux in ethanol to generate the pyridazinone moiety .

- Step 2 : Coupling the pyridazinone intermediate with 2-chlorophenylbutanamide via peptide coupling reagents (e.g., EDC/HOBt) in anhydrous DMF .

- Optimization : Reaction temperatures (60–80°C), solvent polarity, and catalyst selection (e.g., triethylamine) critically impact yield. Purity is enhanced via column chromatography (silica gel, DCM/MeOH gradient) .

Q. Which spectroscopic and thermal characterization methods are essential for confirming the compound’s structure and stability?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate aromatic, amide, and pyridazinone proton environments. For example, the pyridazinone carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .

- Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H amide) confirm functional groups .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at 423.12 Da) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

- Methodological Answer :

- Substituent Variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or electron-donating (e.g., 4-methoxyphenyl) groups to modulate lipophilicity and target binding .

- Pyridazinone Modifications : Introduce methyl or cyano groups at the 5-position of the pyridazinone core to enhance enzyme inhibition (e.g., kinase targets) .

- Biological Testing : Screen analogs in enzyme inhibition assays (e.g., EGFR kinase) and compare IC₅₀ values to establish SAR trends .

Q. What computational approaches are used to predict the binding mode of this compound to therapeutic targets like kinases?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to dock the compound into crystal structures of target proteins (e.g., CTPS1 or EGFR). Focus on hydrogen bonding with active-site residues (e.g., Lys721 in EGFR) and π-π stacking with phenyl groups .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to identify critical interactions .

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities and validate docking predictions .

Q. How can researchers resolve contradictions in reported biological activities of pyridazinone derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, incubation times) that may explain variability. For example, cytotoxicity in MCF-7 vs. HEK293 cells may reflect tissue-specific uptake .

- Dose-Response Validation : Re-test disputed compounds under standardized protocols (e.g., 72-h MTT assays) with positive controls (e.g., doxorubicin) .

- Off-Target Screening : Use proteome-wide profiling (e.g., kinase inhibitor panels) to identify unintended targets influencing activity discrepancies .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating this compound’s potential as an anticancer agent?

- Methodological Answer :

- Cytotoxicity Assays : MTT or SRB assays in cancer cell lines (e.g., HeLa, A549) with IC₅₀ determination via nonlinear regression .

- Apoptosis Detection : Annexin V-FITC/PI staining followed by flow cytometry to quantify apoptotic populations .

- Cell Cycle Analysis : PI staining and DNA content measurement to identify G1/S or G2/M arrest .

Q. How to assess the compound’s stability under physiological conditions for preclinical development?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h, followed by HPLC quantification of remaining compound .

- Plasma Stability : Mix with human plasma (37°C, 1–6h), precipitate proteins with acetonitrile, and analyze supernatant via LC-MS .

- Forced Degradation : Expose to heat (60°C), light (UV), and oxidants (H₂O₂) to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.